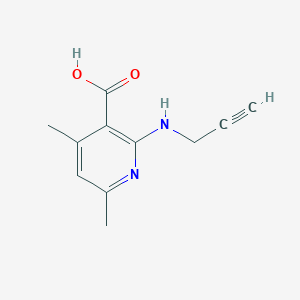

4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid

Description

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

4,6-dimethyl-2-(prop-2-ynylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H12N2O2/c1-4-5-12-10-9(11(14)15)7(2)6-8(3)13-10/h1,6H,5H2,2-3H3,(H,12,13)(H,14,15) |

InChI Key |

YGSVYZWYTKPHJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)NCC#C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid typically involves the following steps:

Starting Material: The synthesis begins with 4,6-dimethylnicotinic acid.

Amidation: The 2-position of the nicotinic acid is functionalized with a prop-2-yn-1-ylamino group through an amidation reaction. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-yn-1-ylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid is a pyridine derivative with potential applications in pharmaceuticals due to its biological activity. It has a molecular weight of approximately 204.23 g/mol and the molecular formula C11H12N2O2. The compound is a substituted nicotinic acid, characterized by methyl groups at the 4 and 6 positions of the pyridine ring and a prop-2-yn-1-ylamino group at the 2-position.

Potential Applications

4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid may be a lead compound for creating new medications that target certain malignancies or neurological illnesses. It also shows promise as a pesticide or herbicide in agricultural chemistry because of its capacity to bind to biological systems.

- Pharmaceuticals The compound has been studied for its potential as an inhibitor of certain enzymes and receptors, especially those involved in cancer pathways and neurodegenerative diseases. It may interact with nicotinic acetylcholine receptors, which are involved in muscle contraction and cognition, among other physiological processes.

- Agricultural chemistry Due to its capacity to bind with biological systems, 4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid may potentially be used as a pesticide or herbicide in agricultural chemistry.

Research and Interaction Studies

Studies have shown that 4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid interacts with a variety of biological targets. It has the potential to prevent particular enzymes involved in cancer cell proliferation or neurotransmitter regulation. Surface plasmon resonance or isothermal titration calorimetry are frequently used in interaction investigations to measure binding affinities and kinetics.

Functional Group Reactivity

The functional groups of 4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid give rise to its reactivity. The carboxylic acid group can go through amidation or esterification, while the amino group can take part in nucleophilic substitution processes. The alkyne moiety (prop-2-yn-1-yl) also enables additional functionalization through cycloaddition processes or as a location for palladium-catalyzed cross-coupling reactions.

Structural Similarity

Several compounds share structural similarities with 4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Nicotinic Acid | Basic pyridine structure | Essential vitamin B3; widely studied |

| 4-Methyl-Nicotinic Acid | Methyl substitution at position 4 | Less sterically hindered than the target compound |

| 6-Methyl-Nicotinic Acid | Methyl substitution at position 6 | Similar activity profile but different binding sites |

| Propanamide Derivative | Contains amide functionality | Potentially different biological activity |

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The propargylamino group in the target compound distinguishes it from analogs with other substituents. Key comparisons include:

Key Findings :

- Propargylamino vs. Alkylthio: The propargyl group’s triple bond may enhance reactivity in click chemistry or metal-catalyzed coupling, whereas alkylthio groups improve membrane permeability .

- Electron-Withdrawing Effects: The -CF₃ group in 4-amino-2-(trifluoromethyl)nicotinic acid increases metabolic stability compared to the propargylamino group, which is prone to oxidation .

Substituent Variations at Positions 4 and 6

Methyl groups at positions 4 and 6 in the target compound contrast with other substituents:

Key Findings :

- Methyl vs. Methoxy/Hydroxy : Methyl groups enhance lipophilicity and may reduce solubility compared to polar methoxy or hydroxy groups .

Biological Activity

4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid is a synthetic compound that belongs to the class of nicotinic acid derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will detail its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by data tables and relevant case studies.

Antimicrobial Activity

Research indicates that nicotinic acid derivatives exhibit significant antimicrobial properties. A study evaluating various nicotinic acid derivatives demonstrated that compounds similar to 4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid showed effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Nicotinic Acid Derivatives

| Compound Name | MIC (mg/mL) | Activity Against |

|---|---|---|

| 4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid | 0.025 | S. aureus |

| Other derivative examples | 0.0195 | E. coli |

| 0.0048 | C. albicans |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial activity comparable to established antibiotics .

Antioxidant Activity

The antioxidant potential of 4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid has also been investigated. Using the DPPH scavenging assay, the compound demonstrated significant free radical scavenging abilities.

Table 2: Antioxidant Activity Results

| Compound Name | IC50 (µg/mL) | Comparison Standard |

|---|---|---|

| 4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid | 6.12 | Ascorbic Acid (IC50 = 144.56 µg/mL) |

The results suggest that this compound is a stronger antioxidant than ascorbic acid, indicating its potential use in therapeutic applications .

Anti-inflammatory Properties

In addition to its antimicrobial and antioxidant activities, the compound may exert anti-inflammatory effects through modulation of inflammatory pathways. Nicotinic acid has been shown to activate hydroxycarboxylic acid receptor 2 (HCA 2), which plays a role in reducing inflammatory responses in sebocytes.

Case Study:

A study focused on the effects of nicotinic acid on sebaceous lipogenesis revealed that activation of HCA 2 led to decreased sebum production and inflammatory cytokine release in human sebocytes. This suggests that derivatives like 4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid could have applications in treating acne and related skin conditions .

Q & A

Q. Table 1. Recommended Analytical Conditions

| Technique | Conditions | Key Parameters |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H2O/ACN (gradient: 5–95% ACN over 30 min) | Retention time: ~12.5 min |

| ESI-MS | Positive ion mode, m/z range 50–800 | [M+H]+ expected: Calculated based on MW (e.g., 249.3 g/mol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.